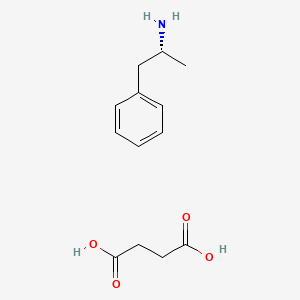
Levamfetamine succinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Levamfetamine succinate, also known as (-)-α-Methylphenethylamine succinate, is a stimulant medication used in the treatment of certain medical conditions. It is the levorotatory stereoisomer of the racemic amphetamine molecule. This compound is known to increase wakefulness and concentration while decreasing appetite and fatigue .
Preparation Methods
Synthetic Routes and Reaction Conditions
Levamfetamine succinate can be synthesized through the reaction of (-)-α-Methylphenethylamine with succinic acid. The reaction typically involves the formation of a salt between the amine and the acid. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product suitable for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions
Levamfetamine succinate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated metabolites.
Reduction: Reduction reactions can modify the amine group.
Substitution: Substitution reactions can occur at the aromatic ring or the amine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, reduced amine compounds, and substituted aromatic compounds. These products can have different pharmacological properties compared to the parent compound .
Scientific Research Applications
Levamfetamine succinate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on neurotransmitter release and receptor interactions.
Medicine: Investigated for its potential in treating attention deficit hyperactivity disorder (ADHD), obesity, and narcolepsy.
Industry: Utilized in the development of pharmaceutical formulations and as a reference standard in quality control
Mechanism of Action
Levamfetamine succinate acts as a releasing agent of the monoamine neurotransmitters norepinephrine and dopamine. It crosses the blood-brain barrier and functions as a selective norepinephrine releasing agent in the central nervous system. The compound binds to and activates trace amine-associated receptor 1 (TAAR1), leading to the release of norepinephrine and dopamine, which results in increased wakefulness and concentration .
Comparison with Similar Compounds
Similar Compounds
Dextroamphetamine: The dextrorotatory stereoisomer of amphetamine, known for its stronger psychostimulant effects.
Methamphetamine: A potent central nervous system stimulant with a higher potential for abuse.
Methylphenidate: A stimulant used primarily for treating ADHD and narcolepsy .
Uniqueness
Levamfetamine succinate is unique in its selective norepinephrine releasing properties and its relatively lower potency in releasing dopamine compared to dextroamphetamine. This makes it a valuable compound for specific therapeutic applications where a balanced stimulant effect is desired .
Properties
CAS No. |
5634-40-2 |
|---|---|
Molecular Formula |
C13H19NO4 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
butanedioic acid;(2R)-1-phenylpropan-2-amine |
InChI |
InChI=1S/C9H13N.C4H6O4/c1-8(10)7-9-5-3-2-4-6-9;5-3(6)1-2-4(7)8/h2-6,8H,7,10H2,1H3;1-2H2,(H,5,6)(H,7,8)/t8-;/m1./s1 |
InChI Key |
HVANWDSTOFDWRV-DDWIOCJRSA-N |
Isomeric SMILES |
C[C@H](CC1=CC=CC=C1)N.C(CC(=O)O)C(=O)O |
Canonical SMILES |
CC(CC1=CC=CC=C1)N.C(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


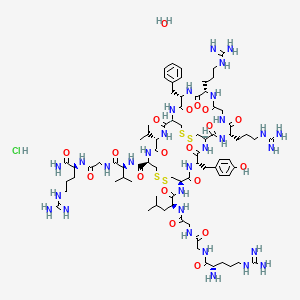
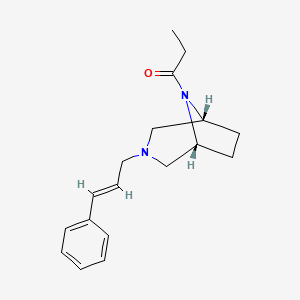
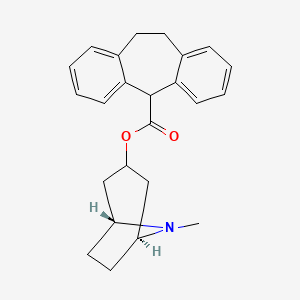
![(4R,7S,16S)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-N-[(2R,3R)-1,3-dihydroxybutan-2-yl]-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid](/img/structure/B10859094.png)
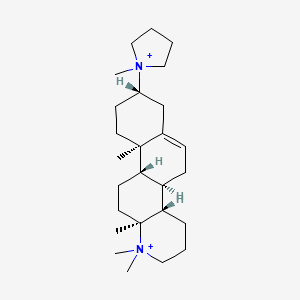
![5,7-Dihydroxy-2-[3-hydroxy-4-(2-morpholin-4-ylethoxy)phenyl]-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B10859111.png)
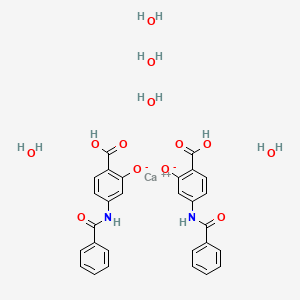
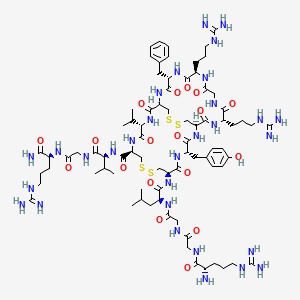
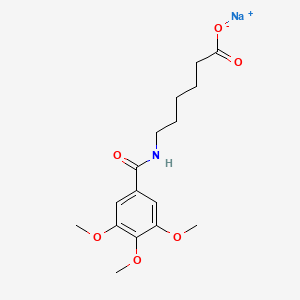
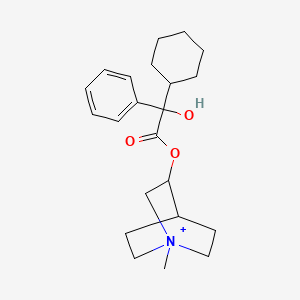
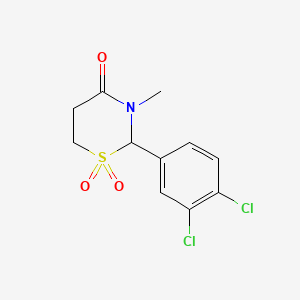
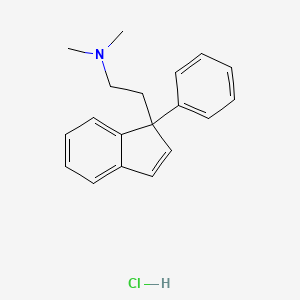
![1-[(1R,5S)-3-[(E)-3-phenylprop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B10859160.png)
![1-[3-[(Z)-3-phenylprop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B10859181.png)
